![molecular formula C15H16FNO B1464178 (2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol CAS No. 1269492-72-9](/img/structure/B1464178.png)
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Overview
Description
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol, abbreviated as BFPE, is an organic compound with a variety of uses in scientific research. It is a colorless solid with a melting point of 63-64°C and a boiling point of 184-185°C. BFPE is commonly used as a substrate for enzymes and as a reagent for organic synthesis. Its unique properties make it an ideal compound for a variety of laboratory experiments.
Scientific Research Applications
BFPE is used in a variety of scientific research applications. It can be used as a substrate for enzymes, allowing researchers to study the effects of different enzymes on the compound. It can also be used as a reagent in organic synthesis, allowing researchers to create new compounds. Additionally, BFPE can be used as a fluorescent probe, allowing researchers to study the structure of proteins and other molecules.
Mechanism Of Action
The mechanism of action of BFPE is not well understood. However, it is believed that the compound interacts with enzymes and other molecules in a manner similar to other aromatic compounds. It is thought that the compound binds to the active site of an enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFPE have not been extensively studied. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, suggesting that it may be useful as a therapeutic agent.
Advantages And Limitations For Lab Experiments
The primary advantage of using BFPE in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable, allowing it to be used in a variety of experiments. The primary limitation of using BFPE is its low solubility in water, which can limit its use in certain experiments.
Future Directions
Given the potential applications of BFPE, there are a number of potential future directions for research. These include further studies on the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the compound’s mechanism of action and its potential as a fluorescent probe. Finally, further research could be conducted on the compound’s solubility and its potential applications in other areas of research.
properties
IUPAC Name |
(2R)-2-(benzylamino)-2-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(11-18)17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQMSGKHFTHDR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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